molecular formula C8H8ClNO3 B13156594 2-Chloro-6-methoxymethyl-isonicotinic acid

2-Chloro-6-methoxymethyl-isonicotinic acid

Cat. No.: B13156594
M. Wt: 201.61 g/mol
InChI Key: JLVVNSOBRLSXDR-UHFFFAOYSA-N
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Description

2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is a chemical compound with a molecular formula of C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid typically involves the chlorination of 6-(methoxymethyl)-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-azido-6-(methoxymethyl)-4-pyridinecarboxylic acid or 2-thiocyanato-6-(methoxymethyl)-4-pyridinecarboxylic acid.

    Oxidation: Formation of 2-chloro-6-(formylmethyl)-4-pyridinecarboxylic acid or 2-chloro-6-(carboxymethyl)-4-pyridinecarboxylic acid.

    Reduction: Formation of 2-chloro-6-(methoxymethyl)-4-pyridinecarbinol or 2-chloro-6-(methoxymethyl)-4-pyridinecarboxaldehyde.

Scientific Research Applications

2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Similar structure but lacks the carboxylic acid group.

    2-Chloro-4-pyridinecarboxylic acid: Similar structure but lacks the methoxymethyl group.

    6-Methoxymethyl-4-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is unique due to the presence of both the chlorine atom and the methoxymethyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-6-(methoxymethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-4-6-2-5(8(11)12)3-7(9)10-6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

JLVVNSOBRLSXDR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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